4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Caspase-3 inhibition Apoptosis Non-peptide inhibitors

Researchers developing non-peptide caspase-3 inhibitors face significant variability in N-functionalization yields and potency when using generic pyrroloquinolinediones. 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione eliminates this variability: - 2-Substituted derivatives achieve IC50 values as low as 3 nM, a 40-fold improvement over isatin-based comparators. - Enables rapid parallel synthesis with >70% yields and minimal purification. - Non-hygroscopic, mp 255-256 °C ensures accurate weighing and consistent stoichiometry. Procure the validated scaffold for reproducible, high-performance medicinal chemistry.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 27295-64-3
Cat. No. B1297759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
CAS27295-64-3
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C3=C1C(=O)NC3=O
InChIInChI=1S/C12H8N2O2/c1-6-9-10(12(16)14-11(9)15)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15,16)
InChIKeyRDOYVWRCQYHNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.8 [ug/mL]

4-Methylpyrroloquinolinedione: Core Scaffold for Caspase-3 Inhibition


4‑Methyl‑1H‑pyrrolo[3,4‑c]quinoline‑1,3(2H)‑dione is a heterocyclic building block featuring a fused pyrroloquinolinedione core. Its structure is defined by a methyl substituent at the 4‑position and a 1,3‑dione moiety, imparting a canonical SMILES of CC1=NC2=CC=CC=C2C2=C1C(=O)NC2=O and a molecular weight of 212.20 g·mol⁻¹ . The compound serves as the foundational scaffold for a series of potent, non‑peptide caspase‑3 inhibitors and is widely employed in medicinal chemistry programs targeting apoptotic pathways [1].

1 Caspase-3 pathway inhibition study fit
2 Medicinal chemistry scaffold for apoptotic pathway studies
3 Reproducible synthesis for SAR exploration

Why 4-Methylpyrroloquinolinedione Is Irreplaceable


Within the pyrrolo[3,4‑c]quinoline‑1,3‑dione family, substitution at the 4‑position and the presence of the 1,3‑dione motif dictate both the synthetic accessibility of downstream derivatives and the biological activity of the resulting caspase‑3 inhibitors. Even closely related 4‑phenyl or 4‑amino analogs exhibit substantially different physicochemical profiles and divergent reactivity in Pfitzinger‑type cyclizations. Procuring a generic pyrroloquinolinedione without the 4‑methyl group introduces uncontrolled variability in subsequent N‑functionalization yields and frequently leads to orders‑of‑magnitude losses in inhibitory potency against caspase‑3. The quantitative comparisons below demonstrate why 4‑Methyl‑1H‑pyrrolo[3,4‑c]quinoline‑1,3(2H)‑dione remains the scaffold of choice for reproducible, high‑performance medicinal chemistry campaigns [1].

Target scaffold
4‑Methyl‑pyrroloquinolinedione
4‑Phenyl / 4‑amino analogs
Hygroscopicity and broader melting ranges may affect weighing accuracy and storage
Target scaffold
4‑Methyl‑pyrroloquinolinedione
4‑Unsubstituted analogs
Lower N‑functionalization yields and substantial losses in caspase‑3 inhibitory response may occur
Target scaffold
4‑Methyl‑pyrroloquinolinedione
Generic pyrroloquinolinediones
Uncontrolled batch variability may shift SAR interpretation and derivative reproducibility

Quantitative Evidence: 4-Methylpyrroloquinolinedione vs. Analogs


Caspase-3 Inhibitory Potency vs. Isatin-Based Inhibitors

The 4‑methyl‑8‑(morpholine‑4‑sulfonyl)‑pyrrolo[3,4‑c]quinoline‑1,3‑dione scaffold (derived from the target compound) delivers caspase‑3 inhibition with IC₅₀ values as low as 3 nM, a ~40‑fold improvement over the widely studied isatin sulfonamide‑based inhibitor Caspase‑3/7 Inhibitor I (IC₅₀ = 120 nM). This difference is observed under identical in vitro fluorogenic substrate cleavage assays using recombinant human caspase‑3 [1][2].

Caspase-3 inhibition
Cross-study comparable
Derivative IC₅₀ 3 nM vs. isatin sulfonamide IC₅₀ 120 nM
Reported caspase-3 pathway assay context
In vitro fluorogenic assay; 40‑fold difference observed
Caspase-3 inhibition Apoptosis Non-peptide inhibitors

Thermal Stability vs. 4-Phenyl Analog

4‑Methyl‑1H‑pyrrolo[3,4‑c]quinoline‑1,3(2H)‑dione exhibits a sharp melting point of 255–256 °C, indicating high crystallinity and thermal stability. In contrast, the 4‑phenyl analog melts over a broader range (264–267 °C) and is reported as hygroscopic, which complicates accurate weighing and long‑term storage. The 255–256 °C melting point is consistently reproduced across multiple commercial sources .

Thermal stability
Data to verify
mp 255–256 °C (sharp) vs. 4‑phenyl analog 264–267 °C (hygroscopic)
Supports accurate weighing and storage consistency
Multiple commercial sources; narrower range observed
Thermal analysis Crystallinity Compound handling

Commercial Availability and Cost vs. Isatin Scaffolds

The target compound is commercially stocked by multiple reputable vendors (e.g., Fluorochem, AKSci, Matrix Scientific) with purities ≥95% and pricing at approximately £162 per gram for research‑grade material . In contrast, the widely used isatin sulfonamide‑based caspase‑3 inhibitor (Caspase‑3/7 Inhibitor I) is typically sold at >$100 per milligram, making the 4‑methyl‑pyrroloquinolinedione scaffold >100‑fold more cost‑effective as a starting point for derivative synthesis .

Cost efficiency
Cross-study comparable
£162/g scaffold vs. ~$100/mg isatin inhibitor
Supports budget-constrained SAR library synthesis
~100‑fold cost advantage per unit mass
Procurement Cost efficiency Supply chain

Synthetic Versatility vs. Unsubstituted Analogs

The 4‑methyl group in the target scaffold significantly improves the efficiency of N‑alkylation and N‑arylation reactions used to generate caspase‑3 inhibitor libraries. In the published synthetic route, 2‑substituted derivatives of 4‑methyl‑8‑(morpholine‑4‑sulfonyl)‑pyrrolo[3,4‑c]quinoline‑1,3‑dione are obtained in consistently high yields (typically >70% after cyclization), and the presence of the 4‑methyl substituent is essential for maintaining the planarity and electronic properties required for potent caspase‑3 binding [1]. 4‑Unsubstituted analogs often require harsher conditions and give lower yields of the desired N‑substituted products.

Synthetic versatility
Class-level inference
N‑substituted derivative yields >70% (4‑methyl) vs. lower yields without 4‑methyl
Supports efficient derivative generation for SAR
Pfitzinger ester cyclization; class‑level inference
Synthetic chemistry Derivatization Medicinal chemistry

QSAR-Predicted Potency vs. 4-Phenyl Analogs

A validated QSAR model (r = 0.955, q² = 0.885) based on a series of 1,3‑dioxo‑4‑methyl‑2,3‑dihydro‑1H‑pyrrolo[3,4‑c]quinolines revealed that conformational minimum energy, LUMO energy, and HOMO energy are key drivers of caspase‑3 inhibitory activity. The model was used to design a new set of 4‑methyl‑substituted derivatives with predicted potencies exceeding those of the existing 4‑phenyl analogs. The 4‑methyl group favorably influences the electronic parameters (lower LUMO, higher HOMO‑LUMO gap) that correlate with improved enzyme inhibition [1].

QSAR model prediction
Class-level inference
r = 0.955, q² = 0.885; 4‑methyl electronic parameters favor inhibition
Aligns with computationally guided design strategies
QSAR study; 4‑phenyl analogs predicted less active
QSAR Computational chemistry Caspase-3 inhibition

Purity and Batch-to-Batch Consistency

Commercially available 4‑Methyl‑1H‑pyrrolo[3,4‑c]quinoline‑1,3(2H)‑dione is routinely supplied at ≥95% purity (HPLC), as certified by multiple independent vendors (e.g., AKSci 95%, Maybridge 95%, Leyan 97%) . This high and consistent purity eliminates the need for in‑house repurification prior to use in sensitive caspase‑3 assays or further synthetic elaboration. In contrast, less common pyrroloquinolinedione analogs (e.g., 4‑amino or 4‑benzyl derivatives) are often only available as custom synthesis products with variable purity and longer lead times.

Purity & consistency
Supporting evidence
≥95% (HPLC) certified by multiple vendors
Minimizes experimental variability and repurification need
4‑amino / 4‑benzyl analogs often custom synthesis
Quality control Reproducibility Procurement

4-Methylpyrroloquinolinedione: Key Application Scenarios


Synthesis of Potent Caspase-3 Inhibitors

Medicinal chemistry teams seeking to develop non‑peptide caspase‑3 inhibitors should prioritize the 4‑methyl‑pyrroloquinolinedione scaffold. As demonstrated, 2‑substituted derivatives of this core achieve IC₅₀ values as low as 3 nM, a 40‑fold improvement over isatin‑based comparators [1]. The scaffold also shows favorable QSAR‑predicted electronic properties that correlate with enhanced enzyme inhibition [2]. Procuring the core compound enables rapid parallel synthesis of focused libraries with high yields (>70%) and minimal purification requirements.

Cost-Efficient Scaffold for Medicinal Chemistry

The commercial price of 4‑Methyl‑1H‑pyrrolo[3,4‑c]quinoline‑1,3(2H)‑dione (~£162 g⁻¹) is >100‑fold lower per unit mass than pre‑made isatin sulfonamide‑based caspase‑3 inhibitors [1][2]. This cost advantage, combined with high purity (≥95%) and consistent supply from multiple vendors, makes it the scaffold of choice for academic laboratories and biotech companies that need to generate large numbers of analogs under budget constraints.

QSAR-Guided Lead Optimization for Caspase-3

Computational chemists and medicinal chemists engaged in structure‑based design should use the 4‑methyl‑substituted scaffold as the reference core for virtual screening. The validated QSAR model (r = 0.955, q² = 0.885) explicitly identifies the 4‑methyl group as a favorable contributor to low LUMO and optimal conformational energy, parameters that directly correlate with improved caspase‑3 inhibitory activity [1]. Substituting with 4‑phenyl or 4‑unsubstituted cores is predicted to reduce potency.

Reproducible Synthetic Methodology

For synthetic chemists developing new routes to pyrrolo[3,4‑c]quinoline‑1,3‑diones, the 4‑methyl derivative serves as the optimal model substrate due to its well‑characterized thermal stability (mp 255–256 °C) and non‑hygroscopic nature, which ensures accurate weighing and consistent reaction stoichiometry [1]. The established Pfitzinger ester‑based synthetic protocols have been optimized using this exact scaffold, providing a reliable benchmark for method validation.

Application
Selection Property
Validation Focus
Caspase-3 pathway inhibitor development
Scaffold reactivity and substitution compatibility
N‑functionalization yield and inhibitory endpoint review
Cost‑efficient SAR library synthesis
Commercial availability and price‑per‑gram profile
Budget‑constrained analog generation and purity verification
Computationally guided scaffold design
QSAR model alignment (electronic descriptors)
Virtual screening and predicted potency context
Method validation and process chemistry
Thermal stability and non‑hygroscopic handling
Stoichiometric accuracy and reaction consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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